molecular formula C20H22N2O4 B11134092 N-(3,4-dimethoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11134092
M. Wt: 354.4 g/mol
InChI Key: DLVIXBOGIMLMBG-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound with a molecular formula of C21H24N2O4. This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, an indole ring substituted with a methoxy group at the 5 position, and an acetamide group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, is reacted with an appropriate amine to form the benzyl intermediate.

    Indole Substitution: The benzyl intermediate is then reacted with 5-methoxyindole under specific conditions to form the desired product.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine or alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(3,4-dimethoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetamide group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C20H22N2O4/c1-24-16-5-6-17-15(11-16)8-9-22(17)13-20(23)21-12-14-4-7-18(25-2)19(10-14)26-3/h4-11H,12-13H2,1-3H3,(H,21,23)

InChI Key

DLVIXBOGIMLMBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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